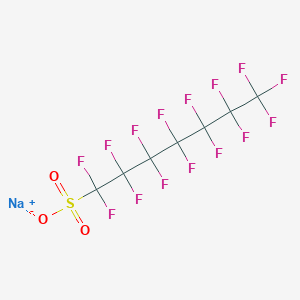![molecular formula C23H19F2N5O2 B6595304 phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate CAS No. 2135871-21-3](/img/structure/B6595304.png)
phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Overview
Description
Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a compound characterized by its complex molecular structure It falls under the category of synthetic organic compounds, distinguished by the inclusion of a phenyl group, a pyrazolopyrimidine core, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves multi-step processes. Starting materials often include readily available precursors such as 2,5-difluorophenyl compounds, pyrrolidines, and pyrazolopyrimidines. The synthetic route generally includes the following key steps:
Synthesis of 2-(2,5-difluorophenyl)pyrrolidine.
Preparation of the pyrazolopyrimidine core.
Formation of the final compound through the coupling of the phenyl group with the pyrazolopyrimidine and pyrrolidine intermediates.
Reaction conditions may involve the use of various solvents, catalysts, and temperature controls to optimize yields and selectivity.
Industrial Production Methods
For industrial-scale production, these processes are adapted to large reactors with considerations for cost-efficiency, safety, and environmental impact. Methods such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate can undergo several types of chemical reactions:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrimidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: Hydrogenation with palladium catalysts, lithium aluminum hydride.
Substitution: Halogenation with reagents like N-bromosuccinimide, nucleophilic substitution with sodium alkoxides.
Major Products
The major products formed from these reactions typically retain the core structure of the compound but feature modifications at specific functional groups, such as hydroxylation, halogenation, or deoxygenation.
Scientific Research Applications
Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential role in the study of cellular processes and molecular interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes, receptors, or cellular membranes. Its mechanism involves binding to these targets, leading to alterations in molecular pathways and biochemical processes. Specific pathways may include inhibition of certain enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl (R)-(5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate
2,5-Difluorophenyl derivatives of pyrazolopyrimidine
Phenyl carbamate derivatives
Uniqueness
What sets phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate apart from similar compounds is the specific configuration and functional groups it contains, which confer unique properties and potential applications. The presence of difluorophenyl and pyrrolidinyl groups can significantly influence its chemical behavior and interactions with biological targets, making it a compound of particular interest in scientific research.
Hope this breakdown was helpful! What else can I do for you?
Properties
IUPAC Name |
phenyl N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O2/c24-15-8-9-18(25)17(13-15)20-7-4-11-29(20)21-10-12-30-22(28-21)19(14-26-30)27-23(31)32-16-5-2-1-3-6-16/h1-3,5-6,8-10,12-14,20H,4,7,11H2,(H,27,31)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGFVSJQARITLT-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)OC4=CC=CC=C4)C5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)OC4=CC=CC=C4)C5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2135871-21-3 | |
| Record name | Phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo(1,5-a)pyrimidin-3-yl)carbamate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2135871213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3S385JD7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



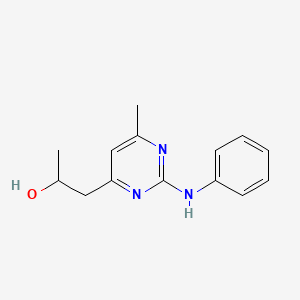
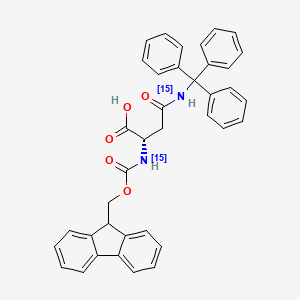
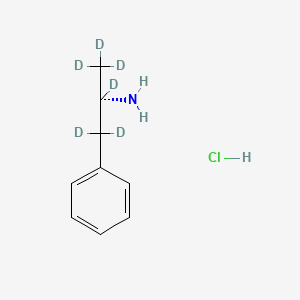
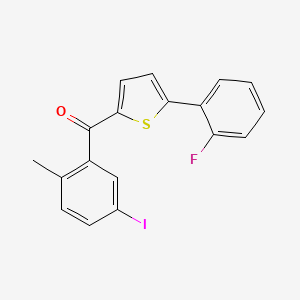
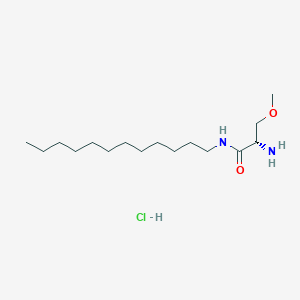
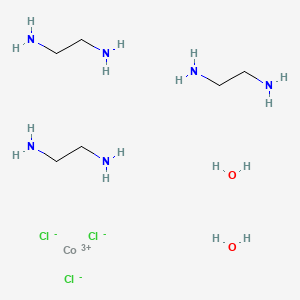
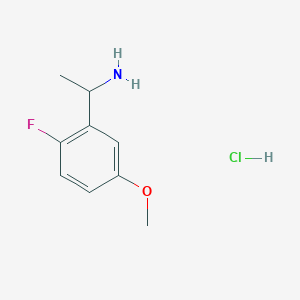
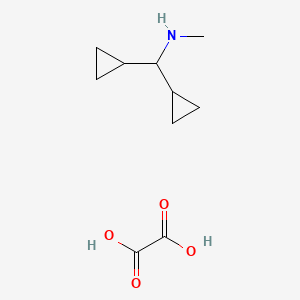
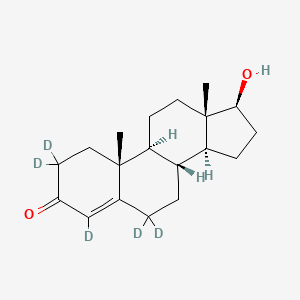
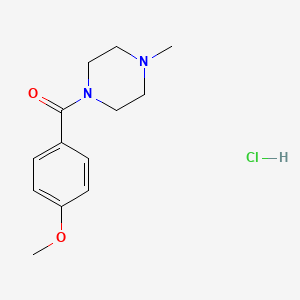
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)
![2-[3-[[[butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B6595318.png)
